molecular formula C9H10AsNO2 B12804186 N-(p-Arsenosobenzyl)acetamide CAS No. 5425-18-3

N-(p-Arsenosobenzyl)acetamide

Cat. No.: B12804186
CAS No.: 5425-18-3
M. Wt: 239.10 g/mol
InChI Key: AQXTUDRREFEBIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arsenosobenzyl groups (p-arsenosophenyl) are rare in medicinal chemistry due to arsenic's toxicity, but such compounds may exhibit unique biological or catalytic properties.

Properties

CAS No.

5425-18-3

Molecular Formula

C9H10AsNO2

Molecular Weight

239.10 g/mol

IUPAC Name

N-[(4-arsorosophenyl)methyl]acetamide

InChI

InChI=1S/C9H10AsNO2/c1-7(12)11-6-8-2-4-9(10-13)5-3-8/h2-5H,6H2,1H3,(H,11,12)

InChI Key

AQXTUDRREFEBIP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)[As]=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Arsenosobenzyl)acetamide typically involves the reaction of p-arsenosobenzyl chloride with acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: N-(p-Arsenosobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The arsenic atom in the compound can be oxidized to form arsenic(V) derivatives.

    Reduction: The compound can be reduced to form arsenic(III) derivatives.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Arsenic(V) derivatives.

    Reduction: Arsenic(III) derivatives.

    Substitution: Various substituted acetamide derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(p-Arsenosobenzyl)acetamide is used as a reagent in organic synthesis for the preparation of arsenic-containing compounds

Biology: In biological research, this compound can be used as a probe to study the interactions of arsenic with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating the biochemical pathways involving arsenic.

Medicine: The compound has potential applications in medicine, particularly in the development of arsenic-based drugs. Arsenic compounds have been used historically in the treatment of certain diseases, and this compound may offer new therapeutic possibilities due to its unique structure and properties.

Industry: In industrial applications, this compound can be used as a precursor for the synthesis of other arsenic-containing compounds. These compounds may find use in various industries, including electronics, agriculture, and materials science.

Mechanism of Action

The mechanism of action of N-(p-Arsenosobenzyl)acetamide involves its interaction with biological molecules, particularly proteins and nucleic acids. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can intercalate into DNA, disrupting its structure and function. These interactions can result in various biological effects, including cytotoxicity and apoptosis.

Comparison with Similar Compounds

Analgesic and Anti-inflammatory Acetamides

  • Key Compounds: N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37): Exhibit analgesic activity comparable to paracetamol via COX inhibition . p-(Acetylamino)phenol (Paracetamol analog): Isolated from Agriophyllum squarrosum (), highlighting natural acetamides with established antipyretic properties .
  • Structural Insights : Sulfonamide and piperazine groups enhance bioavailability and target binding, whereas hydroxylation (as in paracetamol analogs) improves metabolic stability.

Anticancer Acetamides

  • Key Compounds :
    • N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) : Shows broad-spectrum activity against HCT-1, SF268, and MCF-7 cancer cell lines (IC₅₀ < 1 µM) .
    • Benzo[d]thiazole-linked acetamides (47–50) : Exhibit antifungal and gram-positive antibacterial activity, with compound 47 showing MIC values of 2–4 µg/mL against Staphylococcus aureus .
  • Structural Insights : Quinazoline sulfonyl and benzo[d]thiazole groups enhance DNA intercalation or enzyme inhibition, while methoxy substituents improve membrane permeability.

Crystal Structure and Substitution Effects

  • Key Compounds: N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide: Exhibits two molecules per asymmetric unit due to steric effects from methyl groups . N-(3-chlorophenyl)-2,2,2-trichloro-acetamide: Electron-withdrawing chlorine substituents reduce crystal symmetry (monoclinic system) .
  • Functional Impact: Meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) alters packing efficiency and solubility, which may influence drug formulation.

Enzyme-Targeting Acetamides

  • Key Compounds: N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide: Potent MAO-A inhibitor (IC₅₀ = 0.028 µM) with 50-fold selectivity over MAO-B . Triazole-benzothiazole acetamides: Inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant for Alzheimer’s disease .
  • Structural Insights: Bulky aromatic systems (e.g., quinoxaline) enhance target specificity, while chlorine atoms improve binding affinity.

Plant-Derived and Cytotoxic Acetamides

  • Key Compounds: N-(4-(1H-pyrazol-1-yl)phenyl)acetamide (1): Isolated from Agriophyllum squarrosum, a novel natural product with uncharacterized bioactivity . N-(4-hydroxyphenethyl)acetamide (2): From Artemisia annua endophytes, shows moderate cytotoxicity (38.3% mortality in brine shrimp assay) .
  • Structural Insights : Hydroxyl and heterocyclic groups (e.g., pyrazole) may confer antioxidant or pro-apoptotic properties.

Data Tables

Table 2: Impact of Substituents on Acetamide Properties

Substituent Position/Type Effect Example Compound
Meta-chloro Alters crystal symmetry N-(3-chlorophenyl)-trichloro
Para-methoxy Enhances membrane permeability Compound 40
Benzo[d]thiazole Improves antimicrobial activity Compound 47

Discussion and Implications

Arsenic-containing compounds, though toxic, are explored in oncology (e.g., arsenic trioxide for leukemia). If synthesized, its bioactivity might resemble quinazoline sulfonamides (anticancer) or enzyme inhibitors (MAO-A/B), but rigorous toxicity profiling would be essential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.